

Technical Guide on Bromo-PEG7-amine for Advanced Research Applications

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Compound of Interest		
Compound Name:	Bromo-PEG7-amine	
Cat. No.:	B12420548	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for **Bromo-PEG7-amine** was located. The following safety information is synthesized from data for structurally related polyethylene glycol (PEG) and brominated compounds. Researchers must perform their own risk assessment and handle this chemical with caution, adhering to institutional and national safety guidelines. All products are for research use only unless explicitly stated otherwise.

Introduction

Bromo-PEG7-amine is a heterobifunctional linker molecule widely utilized in the fields of chemical biology and drug discovery. It incorporates a seven-unit polyethylene glycol (PEG) chain, which imparts increased hydrophilicity and favorable pharmacokinetic properties to conjugated molecules. The molecule is terminated with a bromo group at one end and an amine group at the other, enabling sequential and specific conjugation to two different molecular entities.

This dual reactivity makes **Bromo-PEG7-amine** an essential building block in the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that leverage the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[2] In a typical PROTAC structure, the linker, such as **Bromo-PEG7-amine**, connects a ligand for the target protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[3] The length and composition of this linker are critical for the efficacy of



the PROTAC, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[3]

Chemical and Physical Properties

Key identifying information for **Bromo-PEG7-amine** is summarized below. This data is compiled from various chemical suppliers.

Identifier	Value	Source
Molecular Formula	C16H34BrNO7	[2]
Molecular Weight	432.35 g/mol	
SMILES	BrCCOCCOCCOCCOCC OCCOCCN	_
CAS Number	Not universally assigned; varies by supplier	N/A
Solubility	Soluble in DMSO	

Safety and Handling

The following safety data is extrapolated from information on related bromo- and aminefunctionalized PEG compounds. Standard laboratory precautions should be observed at all times.

Hazard Identification

Based on analogous compounds, **Bromo-PEG7-amine** may present the following hazards. A thorough internal risk assessment is mandatory before use.

Hazard Class	Description
Skin Corrosion/Irritation	May cause skin irritation.
Eye Damage/Irritation	May cause serious eye irritation or damage.
Respiratory Irritation	May cause respiratory tract irritation if inhaled.



First Aid Measures

Standard first aid procedures should be followed in case of exposure.

Exposure Route	First Aid Protocol
Skin Contact	Promptly wash the contaminated skin with soap and water. If irritation persists, seek medical attention.
Eye Contact	Immediately irrigate the eyes with large amounts of water, lifting the lower and upper eyelids occasionally. Seek immediate medical attention.
Inhalation	Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention.
Ingestion	If swallowed, seek medical attention immediately.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure user safety.

Aspect	Recommendation
Handling	Handle in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Storage	Store in a tightly closed container in a cool, dry place. Recommended storage temperature is often -20°C for long-term stability.
Incompatible Materials	Strong oxidizing agents, strong acids, and strong bases.



Experimental Protocols: PROTAC Synthesis

Bromo-PEG7-amine is a bifunctional linker ideal for multi-step PROTAC synthesis. The bromo- and amine- functionalities allow for controlled, sequential reactions. A generalizable, two-step synthetic workflow is outlined below.

Step 1: Nucleophilic Substitution with POI Ligand

This step involves conjugating the bromo-end of the linker with a suitable nucleophile on the POI ligand, typically a phenol or thiol.

Materials:

- Ligand for Protein of Interest (POI) with a nucleophilic group (e.g., phenol)
- Bromo-PEG7-amine
- Anhydrous Dimethylformamide (DMF)
- Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base
- Ethyl acetate, water, brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
- Add potassium carbonate (3.0 equivalents) to the solution and stir at room temperature for 30 minutes.
- Add a solution of Bromo-PEG7-amine (1.2 equivalents) in anhydrous DMF to the reaction mixture.
- Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.



- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the POI-Linker intermediate.

Step 2: Amide Coupling with E3 Ligase Ligand

This step conjugates the free amine of the POI-Linker intermediate with a carboxylic acid on the E3 ligase ligand.

Materials:

- POI-Linker intermediate (from Step 1)
- E3 Ligase Ligand with a carboxylic acid group (e.g., Pomalidomide)
- Anhydrous DMF
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent
- N,N-Diisopropylethylamine (DIPEA)

Procedure:

- Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
- Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.



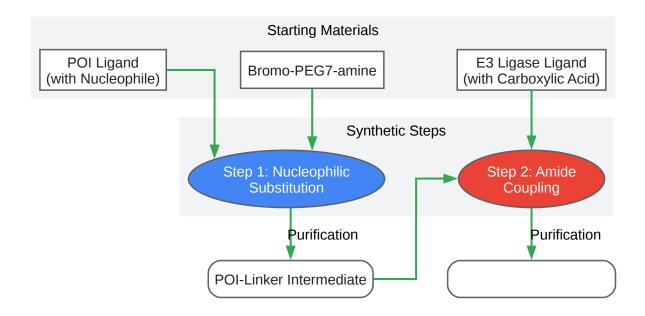
- Add a solution of the POI-Linker intermediate (1.1 equivalents) in anhydrous DMF to the reaction mixture.
- Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the final PROTAC product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the sequential conjugation strategy for synthesizing a PROTAC using a heterobifunctional linker like **Bromo-PEG7-amine**.





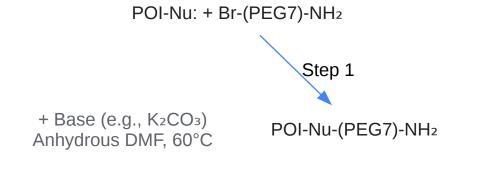
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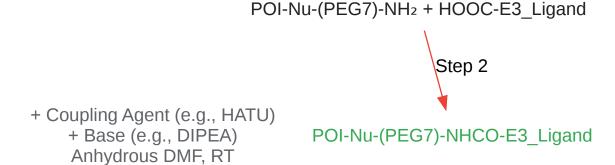
Caption: Workflow for PROTAC synthesis using Bromo-PEG7-amine.

Reaction Schematic

This diagram outlines the chemical transformations described in the experimental protocols.







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Caption: Generalized reaction scheme for PROTAC synthesis.

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